Griseofulvic acid acts as a convenient starting material for the synthesis of various griseofulvin analogs. These analogs can possess modified properties compared to the original molecule, allowing researchers to explore potential improvements in antifungal activity or target specific fungal strains []. This approach is valuable for developing new antifungal drugs with broader efficacy or overcoming resistance mechanisms.
Studies utilize griseofulvic acid to gain a deeper understanding of how griseofulvin exerts its antifungal effects. Griseofulvin disrupts fungal growth by interfering with microtubule function, essential for cell division. Researchers can employ griseofulvic acid to investigate the specific steps involved in this process and identify potential targets for future antifungal development [].
While not its primary function, research suggests griseofulvic acid might possess antiviral properties. Studies have shown its potential to inhibit the replication of Hepatitis C virus by affecting cell cycle progression []. Further investigation using griseofulvic acid could elucidate this antiviral activity and its potential therapeutic applications.
Griseofulvic acid is a polyketide compound primarily derived from the fermentation of certain fungi, notably Penicillium griseofulvum. It is structurally related to griseofulvin, sharing a similar biosynthetic pathway but differing in its functional groups. Griseofulvic acid appears as a white to pale cream crystalline powder, is odorless, and has a chemical formula of . Its unique structure enables it to interact with various biological systems, particularly in its role as an antifungal agent.
These reactions contribute to the synthesis of various analogs that may possess distinct therapeutic effects.
Griseofulvic acid exhibits notable biological activity, particularly as an antifungal agent. Its mechanisms include:
The synthesis of griseofulvic acid involves several key steps:
Griseofulvic acid is primarily utilized for its antifungal properties. Key applications include:
Research has indicated that griseofulvic acid interacts with various biological molecules:
These interactions highlight the importance of understanding the compound's pharmacokinetics and potential side effects.
Griseofulvic acid shares structural and functional similarities with several other compounds. Notable comparisons include:
| Compound | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Griseofulvin | High | Antifungal | More potent than griseofulvic acid |
| 6-desmethylgriseofulvin | Moderate | Antifungal | Lacks one methyl group |
| 4-desmethylgriseofulvin | Moderate | Antifungal | Structural variant affecting potency |
| Norlichexanthone | Low | Antifungal | Different biosynthetic pathway |
Griseofulvic acid's uniqueness lies in its specific interactions with cellular components and its distinct pharmacological profile compared to these similar compounds.
Griseofulvic acid (C16H15ClO6) is a key metabolite derived from griseofulvin through specific biochemical transformations in biological systems [8]. The metabolic pathway from griseofulvin to griseofulvic acid primarily involves hydrolysis of the 2'-methoxy group on the C-ring of griseofulvin, resulting in the formation of a carboxylic acid functional group [2]. This conversion represents a significant structural modification that alters both the physicochemical properties and biological activities of the compound [10].
The metabolic derivation occurs through a well-defined chemical transformation where griseofulvin (C17H17ClO6) undergoes hydrolysis in biological systems to yield griseofulvic acid [9]. This process is particularly important in mammalian metabolism, where griseofulvin is converted to griseofulvic acid as part of the detoxification pathway [17]. The conversion can be represented by the following transformation:
Griseofulvin (C17H17ClO6) → Griseofulvic acid (C16H15ClO6) + CH3OH
In mammalian systems, particularly in humans, the metabolism of griseofulvin follows multiple pathways, with the formation of griseofulvic acid being one of the significant routes [20]. Studies have shown that griseofulvic acid exists predominantly in a specific tautomeric form in solution, which influences its subsequent metabolic fate and chemical reactivity [2]. The metabolic conversion of griseofulvin to griseofulvic acid represents the first step in a series of biotransformations that facilitate the elimination of griseofulvin from biological systems [17] [20].
Research has demonstrated that griseofulvic acid can undergo further metabolism, including conjugation reactions, to form more water-soluble derivatives that are more readily excreted [17]. The metabolic pathway also involves interconversion between griseofulvic acid and isogriseofulvin under specific conditions, highlighting the dynamic nature of griseofulvin metabolism in biological systems [2].
The enzymatic demethylation of griseofulvin to form griseofulvic acid involves specific enzyme systems that catalyze the removal of methyl groups from the parent compound [12]. This process is primarily mediated by cytochrome P450 enzymes, which play a crucial role in the oxidative demethylation of xenobiotics in mammalian systems [17]. The demethylation mechanism involves a complex series of reactions that ultimately lead to the formation of griseofulvic acid and other demethylated metabolites [13].
Studies have identified multiple demethylation pathways for griseofulvin, with the formation of 6-desmethylgriseofulvin and 4-desmethylgriseofulvin being particularly significant [20]. In humans, 6-desmethylgriseofulvin is the major urinary metabolite after oral administration of griseofulvin, with approximately 48% of an oral dose recovered as the free form and 37.4% as the glucuronide conjugate [20]. In contrast, only about 2% appears as the glucuronide of 4-desmethylgriseofulvin, indicating the preferential demethylation at the 6-position in human metabolism [20].
The enzymatic demethylation of griseofulvin involves the following key steps:
Research has shown that specific cytochrome P450 isoforms, including CYP3A4, are involved in the demethylation of griseofulvin [17]. The activity of these enzymes can be influenced by various factors, including genetic polymorphisms, co-administered drugs, and physiological conditions, which can affect the rate and extent of griseofulvin metabolism [11].
Interestingly, the enzymatic demethylation of griseofulvin shows species-specific differences, with variations in the pattern and rate of demethylation observed between humans, rats, and mice [20]. In mice and rats, 4-desmethylgriseofulvin glucuronide and unconjugated 6-desmethylgriseofulvin are the major metabolites, whereas in humans, 6-desmethylgriseofulvin predominates [20]. These differences highlight the importance of considering species-specific metabolism when studying griseofulvin and its derivatives [13].
Microbial production systems represent a significant approach for obtaining griseofulvic acid through the fermentation of specific fungal strains [5]. While griseofulvin is primarily produced by fermenting fungi such as Penicillium griseofulvum, the production of griseofulvic acid can be achieved either through direct fermentation or by post-fermentation conversion of griseofulvin [7]. The optimization of fermentation conditions is crucial for maximizing the yield and purity of griseofulvic acid in these production systems [6].
Penicillium griseofulvum is the primary organism used for the production of griseofulvin, which can subsequently be converted to griseofulvic acid [5]. The fermentation process typically involves the cultivation of the fungus in specific media under controlled conditions to promote the biosynthesis of griseofulvin [7]. The following table summarizes the key fermentation parameters for griseofulvin production, which serves as the precursor for griseofulvic acid:
| Parameter | Optimal Condition | Effect on Production |
|---|---|---|
| Carbon source | Rice flour (15.0 g/100 mL) | Provides essential nutrients for fungal growth and secondary metabolite production [5] |
| Chloride concentration | 15-22 g/L | Enhances griseofulvin biosynthesis and reduces dechlorinated byproducts [5] |
| pH | 6.0-6.5 | Maintains optimal enzymatic activity for biosynthesis [5] |
| Temperature | 29-31°C | Promotes fungal growth and secondary metabolite production [5] |
| Fermentation period | 312-336 hours | Allows sufficient time for maximum accumulation of griseofulvin [5] |
| Dissolved oxygen | 25-35% | Supports aerobic metabolism and secondary metabolite production [5] |
Solid-state fermentation (SSF) has also been investigated as an alternative approach for griseofulvin production [6]. Studies have shown that SSF using rice bran with an initial moisture content of 50% can yield griseofulvin levels comparable to submerged fermentation but in a significantly shorter time (9 days versus 28 days) [6]. The addition of 0.1% choline chloride as a precursor further enhances griseofulvin production in SSF systems [6].
Recent advances in fermentation technology have led to the development of fed-batch chlorine-supplementing fermentation processes, which can significantly improve the production of griseofulvin [5]. This approach involves maintaining the chlorine ion concentration between 0.5% and 1.0% by feeding a sterilized mixture of sodium chloride and potassium chloride during fermentation [5]. This strategy has been shown to greatly enhance the fermentation titer of griseofulvin, which can subsequently be converted to griseofulvic acid [5].
The optimization of fermentation conditions for griseofulvin production is essential for ensuring the economic viability of griseofulvic acid production [25]. Taguchi's method has been applied to evaluate significant parameters for improved griseofulvin production, with physical parameters such as aeration and agitation found to have a significant influence on production levels [25]. These findings provide valuable insights for the development of efficient production systems for griseofulvic acid [25].
Synthetic organic chemistry offers several approaches for the preparation of griseofulvic acid, providing alternatives to biological production methods [2]. These synthetic routes typically involve either the direct synthesis of griseofulvic acid or the chemical modification of griseofulvin to yield the desired compound [26]. The development of efficient synthetic methods is crucial for ensuring the availability of griseofulvic acid for research and potential applications [27].
One of the primary synthetic approaches involves the hydrolysis of griseofulvin under acidic conditions [2]. This method typically employs dilute sulfuric acid to cleave the 2'-methoxy group, resulting in the formation of griseofulvic acid [2]. The reaction can be represented as follows:
Griseofulvin + H2SO4 (dilute) → Griseofulvic acid + CH3OH
An alternative approach involves the conversion of griseofulvin to isogriseofulvin, followed by alkaline hydrolysis to yield griseofulvic acid [26]. This method, developed by Brossi and colleagues, first isomerizes griseofulvin to isogriseofulvin using methanolic hydrogen, followed by hydrolysis with 0.1 M sodium carbonate in 1,4-dioxane [26]. This approach offers the advantage of potentially higher selectivity and milder reaction conditions compared to direct acidic hydrolysis [26].
More complex synthetic routes have also been developed for the preparation of griseofulvic acid and its derivatives [28]. For example, Arkley and colleagues demonstrated a method for the selective demethylation of griseofulvin at the 6-position using magnesium iodide, followed by position 4' methylation to yield 6-desmethyl isogriseofulvin [28]. This intermediate can then be further modified to produce various griseofulvic acid derivatives with potentially enhanced properties [28].
Recent advances in synthetic methodology have led to the development of more efficient approaches for the preparation of griseofulvic acid [27]. For instance, a method involving the treatment of griseofulvic acid with phosphoryl chloride and lithium chloride in 1,4-dioxane has been developed for the synthesis of 2'-chloro derivatives, which can serve as versatile intermediates for the preparation of various griseofulvic acid analogues [27]. This approach has been successfully applied to the synthesis of a range of griseofulvic acid derivatives with modified substituents at various positions [27].
The analysis of griseofulvic acid utilizing High Performance Liquid Chromatography has been extensively developed with multiple methodological approaches demonstrating significant analytical capabilities. Reversed-phase High Performance Liquid Chromatography with fluorescence detection represents the most sensitive approach for griseofulvic acid quantification in biological matrices [1] [2]. The optimal chromatographic conditions employ a C18 reversed phase column with dimensions of 4.6 × 150 millimeters and particle size of 3.5 micrometers, utilizing a mobile phase composed of 20 millimolar aqueous sodium dihydrogen phosphate-acetonitrile in a 55:45 volume ratio at pH 3.5 [1] [2]. This system achieves baseline separation of griseofulvic acid from griseofulvin with fluorescence detection parameters set at excitation wavelength of 300 nanometers and emission wavelength of 418 nanometers [1] [2].
Stability-indicating reversed-phase High Performance Liquid Chromatography methods have been validated for pharmaceutical analysis using Shiseido C18 columns with dimensions of 250 × 4.6 millimeters and 5 micrometer particle size [3] [4]. The isocratic mobile phase system consisting of methanol and water in a 70:30 ratio at a flow rate of 1.0 milliliters per minute with ultraviolet detection at 291 nanometers provides reliable quantification [3] [4]. The method demonstrates linearity over the concentration range of 0.1 to 1.2 micrograms per milliliter with a correlation coefficient of 0.9998 [3] [4].
Gradient High Performance Liquid Chromatography systems utilizing Discovery C18 columns have been developed for impurity profiling and drug substance analysis [5]. The gradient mobile phase system employs water with 0.1% formic acid and acetonitrile-water-formic acid mixtures, achieving separation at 30 degrees Celsius with ultraviolet detection at 290 nanometers [5]. This methodology enables identification of three main impurities above the identification threshold when coupled with mass spectrometry [5].
Gas chromatography-mass spectrometry provides complementary analytical capabilities for griseofulvic acid analysis, particularly valuable for structural confirmation and metabolite identification [6] [7]. The methodology employs silica capillary columns with temperature programming from 80 to 300 degrees Celsius and electron ionization mass spectrometry detection [6] [7]. Thin-layer chromatography serves as a preliminary identification technique, providing rapid qualitative analysis for griseofulvic acid and related compounds in fungal extracts [6] [7].
The gas chromatographic approach demonstrates particular utility in fermentation monitoring and natural product isolation studies where complex matrices require robust separation capabilities [6] [7]. Detection limits in the microgram range enable quantification in biological and environmental samples with appropriate sample preparation protocols [6] [7].
Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of griseofulvic acid with characteristic chemical shift patterns distinguishing it from the parent griseofulvin compound [8] [9]. The spectra, typically acquired at 400 to 500 megahertz in deuterated chloroform solvent, reveal distinct chemical shift variations attributed to the demethylation at the 2'-position and subsequent structural rearrangements [8] [9]. Carbon-13 Nuclear Magnetic Resonance spectroscopy at 100 to 151 megahertz resolution enables detailed analysis of the carbon framework, particularly the carbonyl carbon at the 2'-position which serves as a diagnostic marker for griseofulvic acid formation [8] [9].
The two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy and Heteronuclear Single Quantum Correlation provide comprehensive structural elucidation capabilities [8]. These methodologies enable determination of through-bond connectivity patterns and heteronuclear correlations essential for complete structural assignment of griseofulvic acid and related metabolites [8].
Infrared spectroscopy analysis of griseofulvic acid demonstrates characteristic absorption patterns that differentiate it from griseofulvin and other related compounds [10] [11]. The principal absorption bands occur at 1664 cm⁻¹ corresponding to carbonyl stretching vibrations and 1625 cm⁻¹ attributed to carbon-carbon double bond stretching [10] [11]. Additional diagnostic bands include stretching vibrations associated with methoxy groups and aromatic carbon-hydrogen bonds, providing fingerprint identification capabilities [10] [11].
Atomic force microscope infrared spectroscopy represents an advanced analytical approach enabling sub-100 nanometer spatial resolution for griseofulvic acid particles embedded in solid matrices [10]. This technique achieves chemical characterization beyond the diffraction limit, demonstrating signal-to-noise ratios of 5:1 for 100 nanometer particles with clear differentiation from background polymer signals [10].
Ultraviolet-visible spectrophotometry provides quantitative analysis capabilities for griseofulvic acid with absorption maxima occurring at approximately 263.5 nanometers [12] [13]. The spectrophotometric method demonstrates linearity over the concentration range of 0.5 to 3.5 micrograms per milliliter when employing acetone:ethanol:0.1 Normal hydrochloric acid solvent systems in a 1:1:8 ratio [12] [13]. Beer's law compliance enables direct quantification with acceptable precision and accuracy for pharmaceutical quality control applications [12] [13].
Charge transfer complex formation utilizing 7,7,8,8-tetracyanoquinodimethane results in a colored complex with absorption maximum at 842 nanometers, providing an alternative spectrophotometric approach for griseofulvic acid determination [14]. This methodology demonstrates linearity over the concentration range of 5 to 200 micrograms per milliliter with enhanced selectivity compared to direct ultraviolet methods [14].
Electrospray ionization mass spectrometry provides definitive identification of griseofulvic acid through characteristic molecular ion formation and fragmentation patterns [15] [16]. The molecular ion of griseofulvic acid appears at mass-to-charge ratio 339 corresponding to the protonated molecular ion [M+H]⁺ with molecular formula C₁₆H₁₅ClO₆ [17] [15]. Positive ion mode electrospray ionization demonstrates optimal sensitivity for griseofulvic acid analysis with source parameters including capillary voltage of 3.7 kilovolts and capillary temperature of 350 degrees Celsius [15] [16].
Collision-induced dissociation of the molecular ion produces characteristic fragment ions that serve as diagnostic markers for structural confirmation [15] [16]. The major fragmentation pathway involves loss of carbon monoxide (28 mass units) producing the fragment ion at mass-to-charge ratio 311, followed by sequential demethylation reactions yielding fragment ions at mass-to-charge ratios 283 and 267 [15] [16].
Multiple reaction monitoring mode in liquid chromatography-tandem mass spectrometry enables highly selective and sensitive quantification of griseofulvic acid in biological matrices [16] [18]. The optimized transitions for griseofulvic acid analysis utilize the precursor ion at mass-to-charge ratio 339 with primary product ions at mass-to-charge ratios 311, 283, and 267 [16] [18]. Fragmentation energy optimization typically requires collision energies between 15 to 30 electron volts to achieve optimal product ion formation while maintaining adequate precursor ion transmission [16] [18].
Ion trap multistage mass spectrometry provides comprehensive fragmentation analysis enabling structural elucidation of unknown griseofulvic acid derivatives and metabolites [19]. The multistage approach permits isolation and fragmentation of specific mass-to-charge ratios through multiple generations, revealing detailed fragmentation pathways and structural relationships [19].
Gas chromatography-electron ionization mass spectrometry produces distinct fragmentation patterns for griseofulvic acid with molecular ion peaks typically exhibiting moderate intensity [20]. The electron ionization process generates radical cations that undergo characteristic fragmentation reactions including alpha-cleavage adjacent to carbonyl groups and McLafferty rearrangements [20]. Primary fragmentation pathways include loss of methoxy radicals (31 mass units) and carbon monoxide molecules (28 mass units), producing stable aromatic fragment ions [20].
Fragmentation pattern comparison between griseofulvic acid and related compounds enables definitive structural assignment and metabolite identification in complex biological matrices [18]. The relative abundance of fragment ions provides additional qualitative information for compound confirmation, with base peak assignments typically occurring at mass-to-charge ratios corresponding to stable aromatic cation radicals [18].
Griseofulvic acid detection in human plasma represents a critical analytical challenge requiring sensitive and selective methodologies for pharmacokinetic and metabolic studies [16]. Liquid chromatography-tandem mass spectrometry methods achieve quantification limits of 20 nanograms per milliliter utilizing solid phase extraction for sample preparation [16]. The analytical procedure involves protein precipitation with acetonitrile followed by centrifugation and direct injection onto reversed-phase chromatographic systems [16].
Sample preparation protocols for plasma analysis typically employ acetonitrile precipitation in a 1:1 ratio with plasma samples, followed by centrifugation at 14,000 times gravity for 15 minutes [16]. Recovery studies demonstrate extraction efficiencies exceeding 87% for griseofulvic acid from human plasma with coefficient of variation values less than 7.5% for both intra-day and inter-day precision measurements [16].
Griseofulvic acid identification in human urine was first accomplished through reversed-phase High Performance Liquid Chromatography analysis revealing its presence as a major metabolite alongside 6-demethylgriseofulvin [21] [22]. The concentration ratio of griseofulvic acid to 6-demethylgriseofulvin in human urine samples approximates 1:15, indicating significant metabolic conversion through demethylation pathways [22] [8]. Urine sample preparation involves diethyl ether extraction followed by evaporation to dryness and reconstitution with mobile phase solvents [21].
Direct analysis methodologies for urine samples eliminate complex extraction procedures by employing protein precipitation techniques coupled with sensitive detection systems [21]. The urinary elimination patterns of griseofulvic acid provide valuable pharmacokinetic information for therapeutic monitoring and metabolic pathway elucidation [21] [22].
Griseofulvic acid quantification in biological tissues requires specialized sample preparation protocols including homogenization and multi-step extraction procedures [18]. Liver tissue analysis demonstrates the highest concentrations of griseofulvic acid among examined tissues, consistent with hepatic metabolism being the primary formation pathway [18]. Tissue homogenate preparation employs mechanical disruption followed by protein precipitation and centrifugation to obtain clear supernatants suitable for chromatographic analysis [18].
Matrix effect evaluation in tissue samples reveals minimal ion suppression when appropriate sample preparation and chromatographic conditions are employed [18]. Recovery studies from liver, kidney, and muscle tissues demonstrate extraction efficiencies ranging from 85% to 105% with precision values meeting regulatory guidelines for bioanalytical method validation [18].
Biomarker applications of griseofulvic acid analysis encompass therapeutic drug monitoring, metabolic phenotyping, and drug interaction studies [16]. Pharmacokinetic parameter determination requires sensitive analytical methods capable of quantifying griseofulvic acid over extended time periods following drug administration [16]. Clinical sample handling protocols emphasize rapid processing and appropriate storage conditions to maintain analyte stability and prevent artifactual formation [16].